molecular formula C15H19Cl2NO2S B4031080 N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2,5-dichlorobenzenesulfonamide

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2,5-dichlorobenzenesulfonamide

Cat. No.: B4031080
M. Wt: 348.3 g/mol
InChI Key: LKWMEDLWCIVBFH-UHFFFAOYSA-N
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Description

N-[1-(bicyclo[221]hept-2-yl)ethyl]-2,5-dichlorobenzenesulfonamide is a complex organic compound characterized by its bicyclic structure and sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2,5-dichlorobenzenesulfonamide typically involves the reaction of a bicyclo[2.2.1]heptane derivative with a sulfonamide precursor. One common method involves the use of epichlorohydrin and tetramethylammonium iodide to facilitate the formation of the sulfonamide framework . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2,5-dichlorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted sulfonamides.

Scientific Research Applications

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2,5-dichlorobenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2,5-dichlorobenzenesulfonamide involves its interaction with specific molecular targets. For instance, it may act as an antagonist to certain receptors, such as CXCR2, by binding to the receptor and inhibiting its activity . This interaction can modulate various cellular pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2,5-dichlorobenzenesulfonamide is unique due to its specific bicyclic structure and the presence of both sulfonamide and dichlorobenzene groups. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2,5-dichlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2NO2S/c1-9(13-7-10-2-3-11(13)6-10)18-21(19,20)15-8-12(16)4-5-14(15)17/h4-5,8-11,13,18H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWMEDLWCIVBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC2CCC1C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2,5-dichlorobenzenesulfonamide
Reactant of Route 2
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N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2,5-dichlorobenzenesulfonamide
Reactant of Route 3
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N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2,5-dichlorobenzenesulfonamide
Reactant of Route 4
N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2,5-dichlorobenzenesulfonamide
Reactant of Route 5
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N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2,5-dichlorobenzenesulfonamide
Reactant of Route 6
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N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2,5-dichlorobenzenesulfonamide

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